7-Tert-butyl 3-ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-C]azepine-3,7(8H)-dicarboxylate is a compound with significant potential for various scientific applications. Its molecular formula is , and it has a molecular weight of 340.4 g/mol. This compound is categorized under heterocyclic compounds, specifically within the thienoazepine class, which features a sulfur atom in its structure, contributing to its unique chemical properties and reactivity .
The synthesis of 7-Tert-butyl 3-ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-C]azepine-3,7(8H)-dicarboxylate typically involves multi-step synthetic routes that may include:
Technical details regarding specific reagents and conditions (e.g., temperature, solvents) would depend on the chosen synthetic pathway and are critical for optimizing yield and purity .
The molecular structure of 7-Tert-butyl 3-ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-C]azepine-3,7(8H)-dicarboxylate can be represented using various chemical notation systems:
CCOC(=O)C1=C(SC2=C1CCCN(C2)C(=O)OC(C)(C)C)N
RDLTXPPJOZIILF-UHFFFAOYSA-N
The structure features a thienoazepine ring system that is substituted at various positions with alkyl groups and carboxylate functionalities. This arrangement contributes to its chemical reactivity and biological activity .
The compound is expected to participate in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
While specific mechanisms of action for this compound are not extensively documented, compounds within the thienoazepine class often exhibit pharmacological activities by interacting with biological targets such as receptors or enzymes. The presence of both an amino group and a dicarboxylate moiety suggests potential interactions with biological systems that could lead to effects on neurotransmission or metabolic pathways.
Data regarding specific targets or pathways would require further empirical investigation through pharmacological studies .
Relevant data regarding these properties are crucial for laboratory applications and safe handling protocols .
7-Tert-butyl 3-ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-C]azepine-3,7(8H)-dicarboxylate has potential applications in:
The versatility of this compound makes it valuable for researchers exploring new therapeutic avenues or chemical methodologies .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4